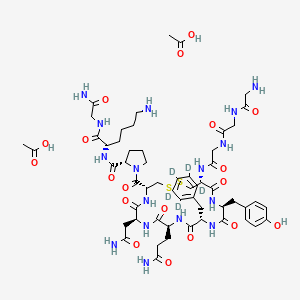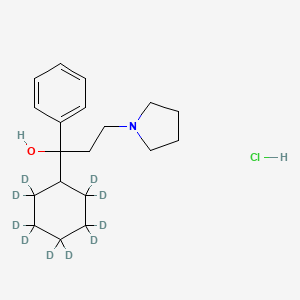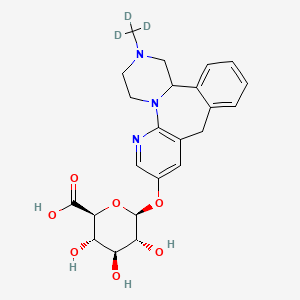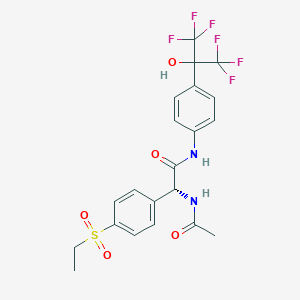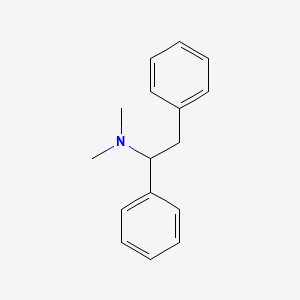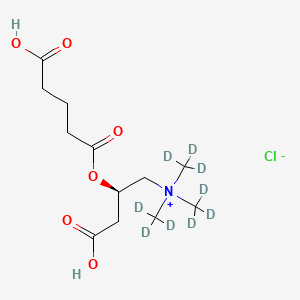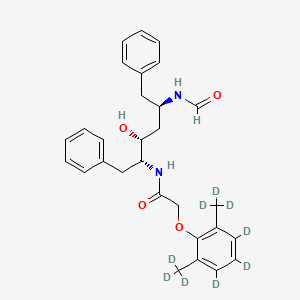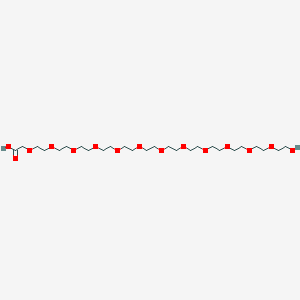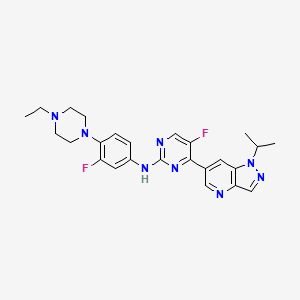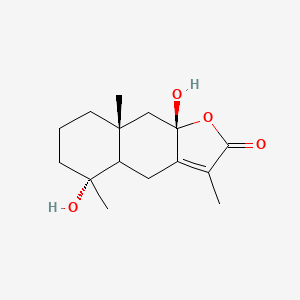
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide is a naturally occurring sesquiterpene lactone. Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide typically involves the following steps:
Starting Material: The synthesis often begins with a suitable sesquiterpene precursor.
Hydroxylation: Introduction of hydroxyl groups at the 4alpha and 8beta positions using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Lactonization: Formation of the lactone ring through intramolecular cyclization, often facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production of sesquiterpene lactones like this compound may involve:
Extraction: Isolation from natural sources such as plants using solvents like ethanol or methanol.
Purification: Purification through techniques like chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the lactone ring to form diols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions at the hydroxyl groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide has been studied for various scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial effects.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4alpha,8beta-Dihydroxyeudesm-7(11)-en-12,8-olide: Known for its unique hydroxylation pattern and lactone ring.
Costunolide: Another sesquiterpene lactone with similar biological activities.
Parthenolide: A well-known sesquiterpene lactone with potent anti-inflammatory and anticancer properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of a lactone ring, which contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(5R,8aR,9aS)-5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-9-10-7-11-13(2,5-4-6-14(11,3)17)8-15(10,18)19-12(9)16/h11,17-18H,4-8H2,1-3H3/t11?,13-,14-,15+/m1/s1 |
InChI Key |
VMMYFJSUBISYEJ-WKOCEIDGSA-N |
Isomeric SMILES |
CC1=C2CC3[C@](CCC[C@@]3(C)O)(C[C@@]2(OC1=O)O)C |
Canonical SMILES |
CC1=C2CC3C(CCCC3(C)O)(CC2(OC1=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)

